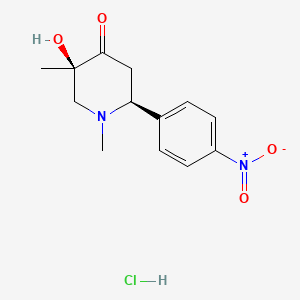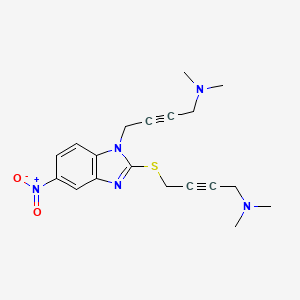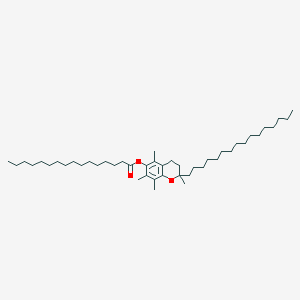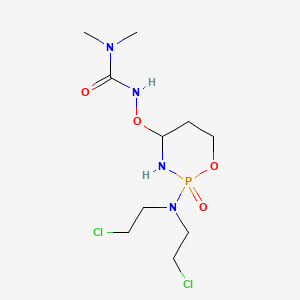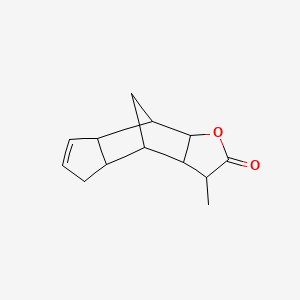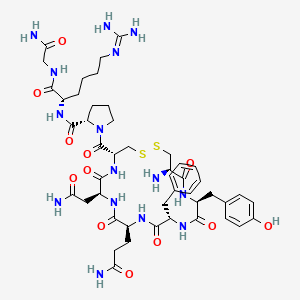
Arginine vasopressin, homo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine vasopressin, homo- is a peptide hormone primarily produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and social behaviors. This hormone is also known for its vasoconstrictive properties, which help maintain blood pressure during states of shock .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin, homo- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of arginine vasopressin, homo- typically involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding arginine vasopressin is inserted into a suitable expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the hormone.
Purification: The hormone is extracted and purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Arginine vasopressin, homo- undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid substitution is achieved using specific reagents during peptide synthesis
Major Products:
Oxidized Peptide: Formation of disulfide bonds.
Reduced Peptide: Free thiol groups.
Analog Peptides: Peptides with substituted amino acids
Scientific Research Applications
Arginine vasopressin, homo- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behaviors, stress response, and memory.
Medicine: Used in the treatment of diabetes insipidus and vasodilatory shock. .
Industry: Utilized in the production of synthetic analogs for therapeutic use
Mechanism of Action
Arginine vasopressin, homo- exerts its effects through binding to specific receptors in the body:
V1 Receptors: Located on vascular smooth muscle cells, leading to vasoconstriction.
V2 Receptors: Found in the kidneys, promoting water reabsorption and increasing blood volume.
V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone (ACTH)
The hormone activates these receptors, triggering intracellular signaling pathways that result in its physiological effects .
Comparison with Similar Compounds
Arginine vasopressin, homo- is similar to other peptide hormones such as:
Oxytocin: Shares a similar structure but differs in its effects on social bonding and uterine contractions.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and reduced vasoconstrictive effects.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties in treating variceal bleeding
Uniqueness: Arginine vasopressin, homo- is unique due to its multifunctional role in regulating water balance, blood pressure, and social behaviors. Its ability to act on multiple receptor types and influence various physiological processes sets it apart from other similar compounds .
Properties
CAS No. |
52570-14-6 |
|---|---|
Molecular Formula |
C47H67N15O12S2 |
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-(diaminomethylideneamino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N15O12S2/c48-28-23-75-76-24-34(46(74)62-18-6-10-35(62)45(73)57-29(40(68)55-22-38(51)66)9-4-5-17-54-47(52)53)61-44(72)33(21-37(50)65)60-41(69)30(15-16-36(49)64)56-42(70)32(19-25-7-2-1-3-8-25)59-43(71)31(58-39(28)67)20-26-11-13-27(63)14-12-26/h1-3,7-8,11-14,28-35,63H,4-6,9-10,15-24,48H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,69)(H,61,72)(H4,52,53,54)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
VAMXMOCLVRELHY-DZCXQCEKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


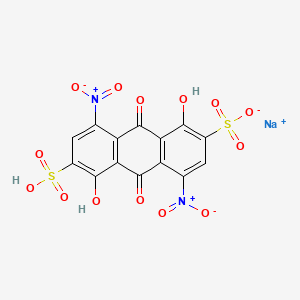
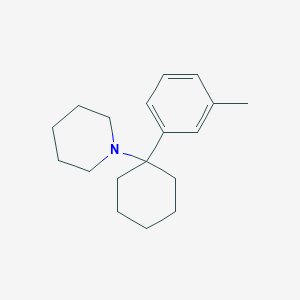
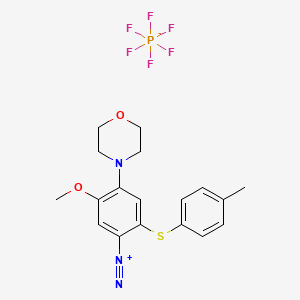
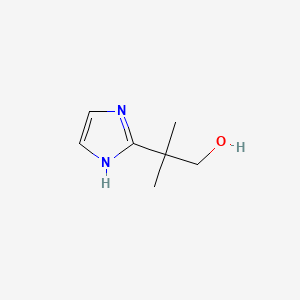
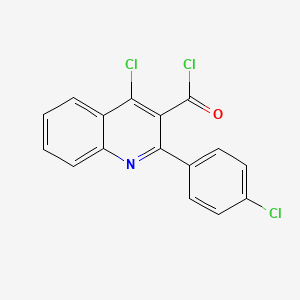
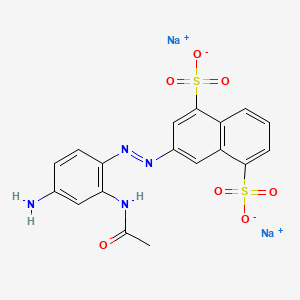
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
